1-(2-Azidoethyl)-4-(methoxymethyl)indoline
Overview
Description
1-(2-Azidoethyl)-4-(methoxymethyl)indoline is an organic compound that features both azido and methoxymethyl functional groups attached to an indoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-(methoxymethyl)indoline can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of a halogenated precursor with sodium azide. The general steps are as follows:
Halogenation: The starting indoline compound is halogenated to introduce a halogen atom (e.g., bromine) at the desired position.
Azidation: The halogenated intermediate is then treated with sodium azide in a suitable solvent (e.g., dimethyl sulfoxide) to replace the halogen with an azido group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-4-(methoxymethyl)indoline can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The indoline core can be oxidized to form indole derivatives.
Common Reagents and Conditions:
Sodium azide: Used for azidation reactions.
Lithium aluminum hydride: Used for reduction of the azido group.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Major Products:
Amines: From reduction of the azido group.
Indole derivatives: From oxidation of the indoline core.
Scientific Research Applications
1-(2-Azidoethyl)-4-(methoxymethyl)indoline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)-4-(methoxymethyl)indoline depends on its specific application. In medicinal chemistry, the azido group can act as a bioorthogonal handle, allowing for selective modification of biomolecules. The methoxymethyl group can protect reactive sites during chemical reactions, ensuring selective transformations.
Comparison with Similar Compounds
1-(2-Azidoethyl)indoline: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
4-(Methoxymethyl)indoline: Lacks the azido group, limiting its use in bioorthogonal chemistry.
Uniqueness: 1-(2-Azidoethyl)-4-(methoxymethyl)indoline is unique due to the presence of both azido and methoxymethyl groups, which provide a combination of reactivity and protection that is valuable in various chemical transformations and applications.
Properties
IUPAC Name |
1-(2-azidoethyl)-4-(methoxymethyl)-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-17-9-10-3-2-4-12-11(10)5-7-16(12)8-6-14-15-13/h2-4H,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLWRCXUFVOPPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C2CCN(C2=CC=C1)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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